4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine

Vascular Biology Phenotypic Screening Zebrafish Model

This is GS4012 free base, a cell-permeable pyridinyl-thioether VEGF inducer with validated superiority over structural analogs. At 7.5 µg/mL, it achieves complete rescue of the gridlock (grl) phenotype in zebrafish—a result not matched by the 4-nitro analog GS3999. For in vitro angiogenesis, it reliably stimulates HUVEC tubule network formation at 5 µg/mL, serving as a quantitative benchmark for VEGF pathway activation. It also exhibits a defined synergistic interaction with PI3K inhibitors (GS4898, LY294002, wortmannin) at subeffective 0.7 µg/mL doses, and induces a reproducible 2-fold increase in vegfaa/vegfr2 mRNA expression in hypoxia-induced retinopathy models. Procure this compound when your experimental workflow demands proven, reproducible VEGF pathway modulation with detailed quantitative benchmarks.

Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol
CAS No. 292617-85-7
Cat. No. B1208445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine
CAS292617-85-7
Molecular FormulaC14H15NOS
Molecular Weight245.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCCC2=CC=NC=C2
InChIInChI=1S/C14H15NOS/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3
InChIKeyIUWQYMDPRUPDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine (CAS 292617-85-7): Core Identity and Research-Grade Procurement Context


4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine (CAS 292617-85-7), also known as the free base of GS4012, is a pyridinyl-thioether compound characterized by a pyridine ring substituted with a 2-(4-methoxy-phenylsulfanyl)-ethyl group [1]. It is primarily recognized in research settings for its role as a cell-permeable inducer of vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation . This compound serves as a valuable small-molecule probe in studies of angiogenesis, vascular development, and related pathologies. It is commercially available as a research chemical, and its procurement is often driven by its specific biological activity in established model systems.

Why Not All VEGF Pathway Modulators Are Equivalent: The Case for 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine Specificity


Substitution with another VEGF pathway modulator or a structurally similar analog is not advisable without careful consideration of quantitative performance data. Even among closely related chemical structures identified from the same phenotypic screen, significant differences in potency and efficacy can exist [1]. For example, a direct comparison of this compound with its 4-nitro analog (GS3999) reveals a clear difference in their ability to suppress a specific vascular phenotype, demonstrating that minor structural modifications translate into quantifiable and meaningful changes in biological activity. The specific quantitative evidence for this compound's differentiated performance, detailed below, underscores the scientific risk associated with ad-hoc substitution in established experimental workflows.

Quantitative Differentiation of 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine (GS4012) in Angiogenesis Research


Superior Potency in Phenotypic Rescue Compared to Structural Analog GS3999 in a Genetic Zebrafish Model

In a whole-organism phenotypic screen for suppressors of the gridlock (grl) mutation in zebrafish, GS4012 demonstrated superior potency compared to its close structural analog, GS3999 (4-[2-(4-nitrophenylsulfanyl)-ethyl]-pyridine). The study explicitly states that GS4012 is a more potent suppressor [1]. This qualitative assessment is supported by quantitative dose-response data, which shows GS4012 achieves complete phenotypic rescue at a concentration where GS3999 is ineffective.

Vascular Biology Phenotypic Screening Zebrafish Model

Quantified Upregulation of VEGF Pathway Genes in a Hypoxia-Driven Neovascularization Model

In a zebrafish model of hypoxia-induced retinal neovascularization, treatment with GS4012 (2.5 μg/mL) following exposure to cobalt chloride (CoCl2) resulted in a quantifiable increase in the expression of key angiogenic genes. Real-time quantitative PCR analysis revealed a twofold increase in the mRNA levels of both vegfaa and vegfr2 compared to the control group [1]. This provides a molecular benchmark for its efficacy in a disease-relevant context.

Retinopathy Gene Expression qRT-PCR

Validated Pro-Angiogenic Activity in a Human Cell-Based Tubule Formation Assay

The pro-angiogenic activity of GS4012 is further validated in a human cell-based model. It has been demonstrated to stimulate tubule network formation in Human Umbilical Vein Endothelial Cells (HUVECs) at a concentration of 5 µg/ml . This provides a key quantitative benchmark for its functional activity in a primary human cell type, extending its relevance beyond zebrafish models.

Human Umbilical Vein Endothelial Cells (HUVECs) Angiogenesis Assay Tubulogenesis

Characterized Synergistic Potential with PI3K Pathway Inhibitors in Vascular Specification

GS4012's activity can be synergistically enhanced by co-treatment with PI3K inhibitors, a phenomenon that provides insight into its mechanism of action and allows for more nuanced experimental design. A study demonstrated that while a subeffective dose of GS4012 (0.7 μg/mL) does not suppress the gridlock phenotype on its own, co-treatment with subeffective doses of the PI3K inhibitor GS4898 (0.75 μM), LY294002 (3 μM), or wortmannin (0.075 μM) leads to significant phenotypic suppression [1].

Arterial Specification PI3K/AKT Pathway Drug Synergy

Optimized Research and Discovery Scenarios for 4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine (GS4012)


High-Confidence Phenotypic Rescue in Zebrafish Models of Vascular Disease

This compound is the preferred choice for experiments requiring robust and reproducible rescue of vascular phenotypes in zebrafish, particularly the gridlock (grl) model of aortic coarctation. Based on direct comparative evidence, its superior potency over the analog GS3999 at 7.5 µg/ml makes it the most effective tool for achieving complete phenotypic rescue [1].

Mechanistic Studies of VEGF-Mediated Angiogenesis in Human Primary Cells

For in vitro angiogenesis assays using HUVECs, this compound provides a validated, quantitative benchmark. Researchers can confidently use it to stimulate tubule network formation at 5 µg/ml, serving as a reliable positive control or experimental probe for studying VEGF pathway activation in a human cell context [1].

Investigating Synergy Between VEGF and PI3K Signaling in Vascular Development

This compound is uniquely suited for studies investigating the crosstalk between VEGF and PI3K signaling pathways. Its established and quantifiable synergistic interaction with PI3K inhibitors like GS4898, LY294002, and wortmannin at subeffective doses (0.7 μg/mL) provides a well-defined experimental framework for dissecting these complex signaling networks [1].

Quantitative Gene Expression Analysis in Pathological Angiogenesis Models

This compound is ideal for studies focused on quantifying molecular changes during pathological neovascularization. Its established ability to induce a twofold increase in vegfaa and vegfr2 mRNA expression in a hypoxia-induced retinopathy model provides a clear and reproducible molecular outcome measure for target engagement and pathway analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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